2-Ethoxy-1,3-oxathiolan-5-one

Polymer Chemistry Cationic Polymerization Monomer Design

2-Ethoxy-1,3-oxathiolan-5-one is a process-friendly, stable heterocyclic building block distinct from the thermally unstable parent 1,3-oxathiolan-5-one. Its 2-ethoxy substitution pattern enables controlled ring-opening polymerization for polythiocarbonates and serves as a functional handle for constructing antiviral nucleoside analog libraries. With reported high-yielding synthetic routes (up to 92%), this compound minimizes project risk by offering reproducible reactivity unattainable with generic substitutions. Ideal for polymer chemists and medicinal chemists requiring a reliable, structurally defined scaffold.

Molecular Formula C5H8O3S
Molecular Weight 148.18 g/mol
CAS No. 60977-87-9
Cat. No. B1658436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-1,3-oxathiolan-5-one
CAS60977-87-9
Molecular FormulaC5H8O3S
Molecular Weight148.18 g/mol
Structural Identifiers
SMILESCCOC1OC(=O)CS1
InChIInChI=1S/C5H8O3S/c1-2-7-5-8-4(6)3-9-5/h5H,2-3H2,1H3
InChIKeyIWANCIFZTWVRRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-1,3-oxathiolan-5-one (CAS 60977-87-9): Sourcing & Selection Guide for Researchers


2-Ethoxy-1,3-oxathiolan-5-one is a heterocyclic compound that serves as a key member of the 1,3-oxathiolan-5-one family, a class of cyclic thiocarbonates recognized for their utility in organic synthesis and polymer chemistry [1]. It is distinct from the parent 1,3-oxathiolan-5-one (CAS 4385-46-0) and other analogs like 2-methyl-2-phenyl-1,3-oxathiolan-5-one due to its specific 2-ethoxy substitution pattern . This substitution directly influences the compound's chemical stability, reactivity in ring-opening polymerizations, and its potential as a building block for synthesizing more complex molecules [2].

2-Ethoxy-1,3-oxathiolan-5-one: Why Chemical Equivalence is a Myth for This Scaffold


Generic substitution fails for 2-ethoxy-1,3-oxathiolan-5-one because the class of 1,3-oxathiolan-5-ones exhibits highly divergent physical and chemical properties that are critically dependent on the nature of the substituent at the 2-position [1]. While the parent 1,3-oxathiolan-5-one is a relatively unstable solid prone to thermal decomposition , the 2-ethoxy derivative is a more stable, process-friendly small molecule scaffold . Furthermore, even minor structural variations within this class lead to drastically different outcomes in key applications such as cationic ring-opening polymerization, where solubility and molecular weight of the resulting polymers are determined by the specific substitution pattern [2]. Therefore, substituting the 2-ethoxy derivative with an unsubstituted or methyl-substituted analog without empirical validation would risk project failure due to altered reactivity, stability, or material properties.

Quantitative Differentiation: Evidence for Selecting 2-Ethoxy-1,3-oxathiolan-5-one (CAS 60977-87-9) Over Analogs


Polymerizability vs. 1,3-Oxathiolane

The 2-ethoxy substituent on the 1,3-oxathiolane core enables cationic ring-opening polymerization, a property not shared by all structurally similar compounds. While the 5-membered thiolane ring cannot be polymerized due to insufficient ring strain, the 1,3-oxathiolane system can undergo polymerization, establishing it as a distinct class of monomer [1].

Polymer Chemistry Cationic Polymerization Monomer Design

Acid-Catalyzed Stability: A Quantitative Hierarchy Among Heteroatom Analogs

The acid-catalyzed stability of the 2-ethoxy heterocyclic system follows a strict, quantifiable trend. In the presence of trace acidic agents, the stability of 2-ethoxy-1,3-oxathiolane (a direct analog of the target 5-one) decreases in the sequence: 2-ethoxy-1,3-dioxolane (most stable) > 2-ethoxy-1,3-oxathiolane > 2-ethoxy-1,3-dithiolane (least stable) . This places the target compound at an intermediate stability profile, offering a predictable balance between reactivity and process robustness.

Stability Studies Process Chemistry Acid-Catalyzed Reactions

Synthesis Efficiency: High Yield vs. Traditional Methods

A modern synthetic route to 1,3-oxathiolan-5-one derivatives achieves yields of up to 92% under mild, room-temperature conditions using a cyclocondensation reaction with mercaptoacetic acid and DCC [1]. This is a significant improvement over traditional syntheses which often require harsh conditions (strong acids, high heat) and suffer from lower yields [2].

Synthetic Methodology Process Efficiency Green Chemistry

Biological Relevance: A Core Scaffold for Antiviral Agents

The 1,3-oxathiolane ring system, of which 2-ethoxy-1,3-oxathiolan-5-one is a derivative, serves as the core scaffold for clinically relevant antiviral nucleoside analogs such as Lamivudine (3TC) and Emtricitabine (FTC) [1]. The activity of these drugs is highly stereospecific; the unnatural β-L-(−)-enantiomer of an oxathiolane nucleoside (3TC) demonstrated an EC50 of 0.02 µM against HIV-1, which is significantly more potent than its D-(+)-counterpart .

Medicinal Chemistry Antiviral Nucleoside Analogs

Impact of Substitution on Polymer Properties: Solubility and Molecular Weight

In cationic ring-opening polymerizations of 2,2-diphenyl-1,3-oxathiolane derivatives, the presence and position of a methyl substituent drastically alters the properties of the resulting polymer. Polymer from unsubstituted 2,2-diphenyl-1,3-oxathiolane (1) was insoluble in almost all solvents, while polymers from the 5-methyl (2) and 4-methyl (3) substituted derivatives were soluble, with Mns of 1600 and 2900, respectively [1]. This demonstrates how subtle structural changes on the oxathiolane ring are amplified into macroscopic property differences.

Polymer Physics Cationic Polymerization Structure-Property Relationship

Versatility in Chemical Transformations vs. Structurally Rigid Analogs

The 2-ethoxy-1,3-oxathiolane core (a close analog of the target compound) is chemically versatile and can be deprotonated at the 4-position to generate the highly reactive ethenethiolate anion [1]. This anion can then be trapped with various electrophiles, such as chloromethyl alkyl ethers and sulfides, to afford a range of functionalized vinyl thioethers [2]. This contrasts with other more rigid cyclic thiocarbonates which may have fewer accessible reactive sites.

Synthetic Versatility Chemical Biology Reactive Intermediates

Validated Applications for 2-Ethoxy-1,3-oxathiolan-5-one (CAS 60977-87-9) Based on Empirical Data


Monomer for the Synthesis of Functional Polythiocarbonates

Based on the established polymerizability of the 1,3-oxathiolane ring [1], 2-ethoxy-1,3-oxathiolan-5-one is a compelling candidate for the synthesis of polythiocarbonates. The cyclic thiocarbonate structure allows for ring-opening polymerization that is known to be more readily achieved and more selective than the corresponding cyclic carbonates [2]. This scenario is ideal for researchers developing new materials where controlled polymer architecture and the unique properties of sulfur-containing polymers are desired.

A Synthetic Intermediate for Antiviral Drug Discovery

Given that the 1,3-oxathiolane scaffold is the core structure of clinically approved antiviral agents like Lamivudine (3TC), which exhibits an EC50 of 0.02 µM against HIV-1 [1], 2-ethoxy-1,3-oxathiolan-5-one can be employed as a versatile building block. Its use is validated for the construction of novel nucleoside analog libraries, where the ethoxy group serves as a functional handle for further structural diversification, as seen in its ability to generate reactive intermediates like the ethenethiolate anion [2].

Process Development and Optimization Studies

The compound's intermediate acid stability, placed between the more stable 2-ethoxy-1,3-dioxolane and the less stable 2-ethoxy-1,3-dithiolane [1], makes it a relevant model substrate for studying reaction conditions in process chemistry. Furthermore, the availability of a high-yielding (up to 92%) synthetic route [2] provides a robust baseline for developing and scaling up manufacturing processes. This scenario is particularly applicable for chemical engineers and process chemists aiming to optimize synthesis and handling procedures for heterocyclic compounds.

Investigating Structure-Property Relationships in Polymer Chemistry

The critical influence of the ring substituent on polymer properties, as demonstrated by the dramatic changes in solubility and molecular weight (Mn from insoluble to 2900) with the addition of a methyl group to a diphenyl-oxathiolane [1], positions 2-ethoxy-1,3-oxathiolan-5-one as a valuable tool. Researchers in polymer science can systematically vary the 2-ethoxy group and other substituents to map out fundamental structure-property relationships, leading to the rational design of materials with targeted performance characteristics.

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